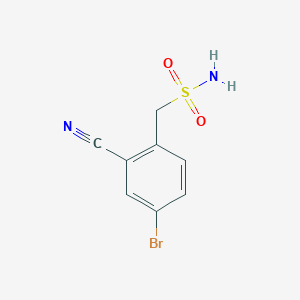

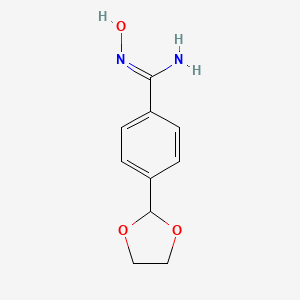

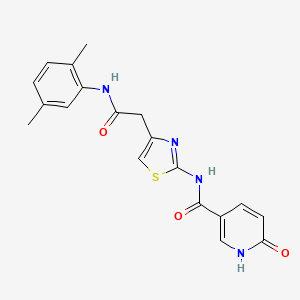

3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a synthetic molecule that may be related to various butanamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as urease inhibition, gastric acid antisecretory activity, and as potential anti-cancer agents .

Synthesis Analysis

The synthesis of related butanamide derivatives typically involves multi-step reactions starting from basic building blocks such as acids, esters, and amines. For instance, indole-based butanamides are synthesized through a sequence of transformations starting from 4-(1H-indol-3-yl)butanoic acid, followed by reactions with various electrophiles to yield the final products . Similarly, other studies have described the synthesis of butanamide derivatives by reacting substituted anilines with chlorobutanoyl chloride or by cyclocondensation of Schiff bases .

Molecular Structure Analysis

The molecular structure of butanamide derivatives is confirmed using spectral and elemental analysis. Techniques such as 1H NMR, 13C NMR, and IR spectroscopy are commonly employed to establish the structures of these compounds . The presence of substituents on the butanamide scaffold can significantly influence the molecular conformation and, consequently, the biological activity of these molecules.

Chemical Reactions Analysis

Butanamide derivatives can participate in various chemical reactions, including nucleophilic substitution reactions, which are often used to introduce different electrophiles into the molecule . The reactivity of these compounds can be exploited to synthesize a wide range of heterocyclic compounds, which are of interest due to their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives, such as solubility, melting points, and optical properties, are crucial for their potential application as therapeutic agents. For example, poor water solubility can limit the bioavailability of these compounds, necessitating further chemical modifications to improve their pharmacological properties . Thermal and electrochemical properties are also characterized to understand the stability and reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Chromen Derivatives in Pharmaceutical Research

Chromen derivatives, including those related to the chemical structure of "3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide," are of significant interest in pharmaceutical research. These compounds are core structures of secondary metabolites with considerable pharmacological importance. For instance, studies on 6H-Benzo[c]chromen-6-ones, which share a part of the structural motif, reveal their use as secondary metabolites and their pharmacological significance (Mazimba, 2016). These synthetic procedures aim to produce compounds that could serve as key ingredients in drugs due to their bioactive properties.

Potential for Anti-inflammatory Applications

Isoflavones, a class of compounds that also include chromen structures, are noted for their natural anti-inflammatory agents. These compounds, found in dietary sources, have been extensively researched for their therapeutic activities, including anti-inflammatory, antioxidative, and chemopreventive effects. The relevance of this research lies in the structural similarities and potential biological activities that "this compound" might exhibit, suggesting its possible application in developing anti-inflammatory treatments (Danciu et al., 2018).

Wirkmechanismus

Target of Action

“3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide” is an amide derivative. Amides are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .

Mode of Action

The mode of action of amides can vary greatly depending on their structure and the target they interact with. They can act as both an acid and a base due to the electron withdrawing and resonance effects associated with the carbonyl group .

Biochemical Pathways

The compound contains a chromene moiety, which is found in many bioactive compounds. Chromene derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The presence of the amide group could influence its solubility and permeability, which are key factors in drug absorption and distribution .

Result of Action

Based on its structure, it could potentially interact with various biological targets and influence multiple cellular processes .

Action Environment

The stability and efficacy of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, amides are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group .

Eigenschaften

IUPAC Name |

3-methyl-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-13(2)12-17(23)22-21-18(15-9-5-4-6-10-15)19(24)16-11-7-8-14(3)20(16)25-21/h4-11,13H,12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPAFOSQNKAPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)

![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)